Btk-IN-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Btk-IN-6 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase is involved in the development, differentiation, and activation of B cells, making it a significant target for therapeutic intervention in various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-6 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium catalysts, bases, and solvents such as dimethylformamide and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-6 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

Reduction: Reducing agents can convert this compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Background on Bruton's Tyrosine Kinase

Bruton's tyrosine kinase is a critical enzyme involved in the signaling pathways of B-cells and other immune cells. Its role in mediating immune responses makes it a valuable target for therapeutic interventions in diseases such as cancer and autoimmune disorders. The inhibition of BTK can modulate immune cell function, potentially leading to improved outcomes in conditions characterized by excessive inflammation or malignancy.

Cancer Therapy

Btk-IN-6 has shown promise as an anti-cancer agent, particularly in hematologic malignancies. BTK inhibitors, including this compound, are being evaluated for their efficacy against various forms of cancer, including:

- Chronic Lymphocytic Leukemia (CLL)

- Acute Lymphoblastic Leukemia (ALL)

- Multiple Myeloma

Recent studies have indicated that this compound can enhance the sensitivity of cancer cells to other treatments, such as asparaginase therapy in ALL. In a study involving Nalm6 cells with genetic inactivation of BTK, the combination of this compound and asparaginase led to significant cell death, demonstrating a synergistic effect that could be exploited for therapeutic benefits .

Autoimmune Disorders

The application of this compound extends to autoimmune diseases such as Multiple Sclerosis (MS). Research has indicated that BTK plays a crucial role in neuroinflammation associated with MS. Inhibition of BTK using compounds like this compound may reduce neuroinflammatory responses and disability accumulation in MS models. In vivo studies have demonstrated that treatment with BTK inhibitors can significantly attenuate disease symptoms in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology .

Table 1: Summary of this compound Applications in Cancer and Autoimmune Disorders

Case Study 1: Efficacy in Chronic Lymphocytic Leukemia

A clinical trial investigated the use of this compound combined with standard chemotherapy regimens for patients with CLL. Results indicated that patients receiving the combination therapy had improved progression-free survival rates compared to those receiving chemotherapy alone. The study highlighted the potential of this compound to overcome resistance mechanisms associated with traditional therapies .

Case Study 2: Neuroinflammation Reduction in Multiple Sclerosis

In a preclinical model of MS, researchers administered this compound to mice subjected to EAE induction. The results showed a marked decrease in clinical scores and neuroinflammatory markers compared to control groups. This study underscores the potential for this compound to serve as a disease-modifying therapy for MS by targeting both innate and adaptive immune responses .

Mechanism of Action

Btk-IN-6 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as phospholipase C gamma and nuclear factor kappa B, which are essential for B-cell activation and proliferation. The inhibition of Bruton’s tyrosine kinase disrupts B-cell receptor signaling, leading to reduced B-cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

- Ibrutinib

- Zanubrutinib

- Acalabrutinib

- Orelabrutinib

Uniqueness of Btk-IN-6

This compound is unique in its high selectivity and potency for Bruton’s tyrosine kinase compared to other inhibitors. It exhibits fewer off-target effects and has a favorable pharmacokinetic profile, making it a promising candidate for therapeutic development. Additionally, this compound has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases, highlighting its potential as a versatile and effective Bruton’s tyrosine kinase inhibitor .

Biological Activity

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the signaling pathways of B cells, making it an important target for therapeutic interventions in various B-cell malignancies. The compound Btk-IN-6 is a synthetic BTK inhibitor that has shown promise in preclinical studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential applications in treating hematological cancers.

This compound operates by irreversibly inhibiting BTK, thereby disrupting the B-cell receptor (BCR) signaling pathway. This inhibition leads to:

- Reduced B-cell activation : By blocking BTK, this compound prevents the proliferation and differentiation of B cells, which are critical processes in the development of B-cell malignancies.

- Decreased cytokine production : BTK plays a role in cytokine secretion from various immune cells, including monocytes and granulocytes. Inhibition of BTK can thus reduce inflammation and immune responses associated with autoimmune diseases and cancers .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound against different types of B-cell malignancies:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of Ramos cells (a model for diffuse large B-cell lymphoma) with an IC50 value indicating potent activity .

- Apoptosis Induction : Studies showed that treatment with this compound led to increased apoptosis in acute lymphoblastic leukemia (ALL) cell lines when combined with asparaginase therapy. This suggests a synergistic effect that enhances therapeutic outcomes .

- Pharmacodynamic Modeling : The pharmacodynamics of this compound were modeled to predict its effects on tumor growth and survival rates in various cancer types. The modeling indicated that sustained BTK inhibition could lead to significant tumor regression in preclinical models .

Case Studies and Clinical Implications

While extensive clinical data on this compound is still emerging, preliminary findings suggest its potential utility in clinical settings:

- Combination Therapies : There is growing evidence that combining BTK inhibitors like this compound with other agents (e.g., chemotherapy or immunotherapy) can enhance treatment efficacy. For instance, combining it with asparaginase showed promising results in sensitizing resistant ALL cells to apoptosis .

- Resistance Mechanisms : Understanding how mutations in BTK affect resistance to therapies is crucial. Research indicates that certain mutations can confer resistance to first-generation BTK inhibitors but may not affect the efficacy of newer compounds like this compound .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Q & A

Basic Research Questions

Q. What key biochemical properties of Btk-IN-6 underlie its potency as a BTK inhibitor?

this compound demonstrates dual inhibition of BTK and JAK3, with IC50 values of 0.6 nM and 0.4 nM, respectively . Its selectivity profile should be assessed using kinase profiling panels to differentiate activity against Tec family kinases (e.g., ITK, TEC) and off-target kinases. Structural analysis (e.g., crystallography or molecular docking) can clarify binding interactions, particularly in the BTK ATP-binding pocket. Researchers should validate potency via enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular assays measuring BTK autophosphorylation in B-cell lines (e.g., Ramos cells) .

Q. Which experimental models are most appropriate for evaluating this compound’s efficacy in autoimmune disorders?

Murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or lupus (e.g., MRL/lpr mice) are widely used to study BTK inhibition . In vitro, human peripheral blood mononuclear cells (PBMCs) can assess this compound’s suppression of B-cell activation markers (e.g., CD69/CD86). Dose-response studies (0.1–100 nM) should correlate BTK occupancy with functional outcomes, such as cytokine production (IL-6, TNF-α) .

Q. How should researchers design assays to evaluate this compound’s selectivity across kinase families?

Use broad-spectrum kinase profiling services (e.g., Eurofins KinaseProfiler™) at 1 µM this compound to identify off-target hits. Confirmatory assays should include IC50 determinations for kinases with >50% inhibition in initial screens. Cellular selectivity can be tested by comparing BTK-dependent (e.g., BCR signaling in JeKo-1 cells) vs. BTK-independent pathways (e.g., MAPK in HEK293 cells) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy between in vitro and in vivo studies?

Contradictions often arise from pharmacokinetic (PK) factors, such as bioavailability or metabolic stability. Perform PK/PD studies in rodents to measure plasma and tissue concentrations, ensuring exposure exceeds the BTK IC50. If in vitro potency (e.g., 0.6 nM) does not translate in vivo, consider prodrug formulations or combination therapies . Additionally, assess target engagement in vivo using pharmacodynamic markers like phospho-BTK (Y223) in splenic B cells .

Q. What methodological strategies optimize the evaluation of this compound’s synergistic effects with other inhibitors in oncology?

Use combinatorial dose-matrix assays (e.g., SynergyFinder) to identify synergistic pairs (e.g., this compound with PI3Kδ inhibitors like idelalisib). Fixed-ratio designs (e.g., 1:1 to 1:10) in lymphoma cell lines (e.g., TMD8) can calculate combination indices (CI < 1 indicates synergy). Mechanistic studies should validate downstream pathway suppression (e.g., NF-κB, AKT) via Western blot or RNA-seq .

Q. How can researchers address variability in this compound’s inhibitory activity across different cell types?

Cell-type-specific variability may stem from differential BTK expression or compensatory signaling. Perform RNA-seq or flow cytometry to quantify BTK levels in primary vs. immortalized cells. Co-culture systems (e.g., B cells with stromal cells) can mimic microenvironmental influences. For genetic validation, use BTK-knockout or CRISPR-edited cell lines to isolate this compound’s effects .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-response data in preclinical studies?

Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50. For in vivo studies, use mixed-effects models to account for inter-animal variability. Replicate experiments at least three times, and report 95% confidence intervals. Publicly share raw data (e.g., via Zenodo) to enhance reproducibility .

Q. How should researchers validate this compound’s target specificity in complex biological systems?

Combine chemoproteomics (e.g., thermal proteome profiling) with siRNA/CRISPR knockdowns to confirm on-target effects. For example, reduced BTK expression should diminish this compound’s activity in proliferation assays. Cross-validate findings using orthogonal methods, such as cellular thermal shift assays (CETSA) .

Q. Table: Key Biochemical and Pharmacological Data for this compound

| Parameter | Value/Outcome | Reference |

|---|---|---|

| BTK IC50 | 0.6 nM | |

| JAK3 IC50 | 0.4 nM | |

| Primary Applications | Autoimmunity, Oncology, Inflammation | |

| Suggested Cell Models | Ramos, JeKo-1, PBMCs | |

| Key Synergy Targets | PI3Kδ, IRAK4, JAK1 |

Properties

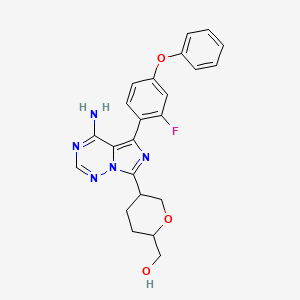

Molecular Formula |

C23H22FN5O3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |

InChI |

InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27) |

InChI Key |

MKSXBKOJSBEIQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.